Prodelphinidin B3

Catalog No.
S3704231
CAS No.
78362-05-7
M.F
C30H26O14
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prodelphinidin B3

CAS Number

78362-05-7

Product Name

Prodelphinidin B3

IUPAC Name

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28+,29+/m0/s1

InChI Key

RTEDIEITOBJPNI-MDPSILPBSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O

The exact mass of the compound Prodelphinidin B3 is 610.13225550 g/mol and the complexity rating of the compound is 965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Prodelphinidin B3 is a dimeric proanthocyanidin consisting of gallocatechin and catechin units linked via a 4α→8 bond, serving as a high-value reference standard for evaluating colloidal stability in beverages, quantifying antioxidant capacity in cereals, and benchmarking pharmacological assays [1]. Unlike highly polymerized tannins, this specific dimer retains sufficient solubility in aqueous and hydroalcoholic systems while possessing the critical pyrogallol moiety required for strong protein binding and radical scavenging [2]. Consequently, it is a mandatory analytical marker for brewing chemists calibrating chill-proofing processes and food scientists profiling the bioaccessibility of specialized grains [3].

Substituting Prodelphinidin B3 with crude tannin extracts, monomeric catechins, or the closely related Procyanidin B3 compromises quantitative accuracy and process predictability across industrial and analytical workflows. Crude extracts fail to provide the precise stoichiometric binding data required to optimize polyvinylpolypyrrolidone (PVPP) dosing in beverage stabilization [1]. Furthermore, Procyanidin B3 lacks the pyrogallol moiety on the B-ring, fundamentally altering its hydrogen-bonding affinity for proline-rich proteins and rendering it significantly less predictive of permanent haze formation [2]. In pharmacological screening, this structural difference is equally critical; Procyanidin B3 exhibits no cytotoxic activity in specific prostate cancer cell models, making Prodelphinidin B3 an irreplaceable positive control for pyrogallol-dependent apoptotic mechanisms [3].

Superior Binding Affinity for Proline-Rich Proteins in Beverage Stabilization

Prodelphinidin B3 is a primary driver of chill haze in brewing due to its specific interaction with proline-rich proteins. Structurally, it possesses one strong and one medium-strength binding site, allowing it to precipitate proteins more aggressively than its analog Procyanidin B3, which only possesses medium-strength sites [1]. Monomeric catechins, by contrast, produce virtually no haze [1]. In stabilization trials, PVPP treatment (100 g/hl) removed 90% of Prodelphinidin B3 compared to 96% of Procyanidin B3, indicating distinct adsorption dynamics that must be analytically monitored [2].

Evidence DimensionHaze-forming activity and PVPP adsorption
Target Compound DataProdelphinidin B3 (Strong/medium binding sites; 90% removal by 100 g/hl PVPP)
Comparator Or BaselineProcyanidin B3 (Medium/weak binding sites; 96% removal) and Catechin (No haze formation)
Quantified DifferenceProdelphinidin B3 exhibits greater haze-forming capacity and distinct PVPP adsorption resistance compared to Procyanidin B3.
ConditionsBuffered model solutions with proline-rich proteins and commercial beer treated with PVPP.

Procurement of this exact standard is essential for brewing laboratories to accurately calibrate PVPP dosing and predict the colloidal shelf-life of commercial beverages.

Disproportionate Antioxidant Contribution in Cereal Profiling

In quantitative profiling of pigmented cereals, Prodelphinidin B3 demonstrates an exceptionally high radical scavenging capacity that cannot be approximated by other in-class flavonoids. In purple barley extracts, Prodelphinidin B3 yielded an antioxidant activity of 49.05 mg Trolox Equivalents (TE)/100 g dry weight [1]. In direct comparison, Procyanidin B3 and monomeric catechin yielded only 8.72 mg TE/100 g and 8.26 mg TE/100 g, respectively [1]. This over 5-fold difference highlights the critical role of the gallocatechin subunit in radical scavenging.

Evidence DimensionTotal antioxidant activity (DPPH radical scavenging)
Target Compound Data49.05 mg TE/100 g dw
Comparator Or BaselineProcyanidin B3 (8.72 mg TE/100 g dw) and Catechin (8.26 mg TE/100 g dw)
Quantified DifferenceProdelphinidin B3 provides >5.6x the antioxidant capacity of Procyanidin B3 in the same matrix.
ConditionsMethanolic extraction of pigmented barley measured via DPPH assay.

Buyers must use Prodelphinidin B3 as the primary reference standard when quantifying the true functional value and antioxidant yield of specialized malt and cereal products.

Structural Necessity for In Vitro Apoptosis Induction

The pharmacological utility of Prodelphinidin B3 is heavily dependent on its pyrogallol moiety, which dictates its mechanism of action in cancer cell models. When tested against human PC-3 prostate cancer cell lines, Prodelphinidin B3 induces significant cell cycle arrest at the G1/G0 phase and activates caspase-3 [1]. By contrast, Procyanidin B3, which lacks the pyrogallol B-ring, showed zero activity in the same assays [1]. While newer synthetic prodelphinidins may show slightly higher potency, Prodelphinidin B3 remains a validated, naturally occurring baseline for these specific apoptotic pathways [1].

Evidence DimensionCytotoxic activity and cell cycle arrest (PC-3 cell lines)
Target Compound DataSignificant apoptosis induction via caspase-3 activation
Comparator Or BaselineProcyanidin B3 (No activity observed)
Quantified DifferenceAbsolute binary difference in activity (active vs. inactive) based on the presence of the pyrogallol moiety.
ConditionsIn vitro PC-3 prostate cancer cell line assays.

Researchers must procure Prodelphinidin B3 rather than Procyanidin B3 to ensure the activation of pyrogallol-dependent apoptotic pathways in comparative oncology studies.

Brewing and Beverage Stabilization

Used as an essential HPLC standard to monitor the efficiency of chill-proofing agents (e.g., PVPP, silica gel) in removing haze-active dimers from commercial beer and wine, directly leveraging its unique proline-binding affinity [1].

Nutritional Profiling of Specialty Cereals

Procured as a high-potency antioxidant reference material to quantify the radical-scavenging capacity of pigmented barley, wheat, and malt extracts using ORAC and DPPH assays [2].

Pharmacological Structure-Activity Benchmarking

Utilized as a positive control in in vitro oncology models to isolate and evaluate the specific cytotoxic and apoptotic effects of the pyrogallol moiety in proanthocyanidins [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

610.13225550 g/mol

Monoisotopic Mass

610.13225550 g/mol

Heavy Atom Count

44

UNII

YKF63X6RDD

Wikipedia

Prodelphinidin B3

Dates

Last modified: 04-14-2024

Explore Compound Types